molecular formula C25H19ClN6 B13877097 Aminoisoquinoline, 12b

Aminoisoquinoline, 12b

Cat. No.: B13877097
M. Wt: 438.9 g/mol
InChI Key: KKUNUMXHGLIOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoisoquinoline derivatives, such as 12b, are a class of heterocyclic compounds characterized by a fused benzene and pyridine ring system with an amino substituent. These compounds have garnered significant attention in medicinal chemistry due to their potent kinase inhibitory activity, particularly against FLT3 (FMS-like tyrosine kinase 3) and Src-family kinases, which are critical targets in acute myeloid leukemia (AML) therapy . For instance, alkynyl aminoisoquinoline derivatives (e.g., HSN431) exhibit sub-nanomolar to single-digit nanomolar IC50 values against FLT3-ITD mutant AML cell lines (MV4–11, MOLM-14) and demonstrate efficacy in xenograft models . Their dual inhibition of FLT3 and Src-family kinases addresses microenvironment-induced drug resistance, a common challenge in AML treatment .

Properties

Molecular Formula

C25H19ClN6

Molecular Weight

438.9 g/mol

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-(3-pyrimidin-4-ylpyridin-2-yl)isoquinoline-1,5-diamine

InChI

InChI=1S/C25H19ClN6/c1-16-4-9-20-19(10-14-29-24(20)31-18-7-5-17(26)6-8-18)23(16)32-25-21(3-2-12-28-25)22-11-13-27-15-30-22/h2-15H,1H3,(H,28,32)(H,29,31)

InChI Key

KKUNUMXHGLIOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=NC=NC=C5

Origin of Product

United States

Chemical Reactions Analysis

Aminoisoquinoline, 12b, undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amino-substituted isoquinolines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Aminoquinoline and Aminoquinazoline Derivatives

Modifications to the isoquinoline core, such as replacing the isoquinoline moiety with aminoquinoline or aminoquinazoline, significantly reduce potency. For example:

  • Aminoquinoline analogs (HSN285, HSN325) showed negligible activity against FLT3 and AML cell lines despite retaining the 1-methyl-4-(2-[trifluoromethyl]benzyl) piperazine moiety found in ponatinib .
  • Aminoquinazoline derivatives similarly lost FLT3 and Src-family kinase binding, emphasizing the structural specificity of the isoquinoline scaffold for kinase inhibition .
Boron-Doped PAHs (12a and 12b)

However, this contrasts with medicinal applications of aminoisoquinolines, highlighting the scaffold’s versatility .

Pharmacokinetic and Efficacy Comparisons with FLT3 Inhibitors

Second-Generation Alkynyl Aminoisoquinolines vs. Clinical FLT3 Inhibitors
Compound Target Kinases IC50 (FLT3-ITD) LogP Resistance Mutations Addressed
HSN431 FLT3, Src-family <1 nM ~3.2 D835Y, F691L
Crenolanib FLT3 0.5–2 nM ~2.8 D835Y
Gilteritinib FLT3, AXL 0.2–0.3 nM ~4.1 D835Y, F691L
Midostaurin FLT3, PKC 10–30 nM ~5.6 Limited

Key Findings :

  • HSN431 and related alkynyl aminoisoquinolines exhibit superior potency against secondary FLT3 mutations (e.g., D835Y, F691L) compared to first-generation inhibitors like midostaurin .
  • Lower LogP values (~3.2) of second-generation aminoisoquinolines suggest improved drug-likeness over earlier analogs (LogP >5) .
Comparison with B-Raf Inhibitors

Aminoisoquinolines like compound 1 (a B-Raf inhibitor) demonstrate kinase selectivity and oral bioavailability in xenograft models . However, their therapeutic focus diverges from AML to cancers driven by B-Raf mutations (e.g., melanoma), underscoring the scaffold’s adaptability .

Mechanistic Advantages Over Competing Scaffolds

  • Dual FLT3/Src Inhibition: Unlike single-target FLT3 inhibitors (e.g., quizartinib), aminoisoquinolines disrupt both FLT3 signaling and Src-mediated resistance pathways .
  • Overcoming Drug Resistance: Aminoisoquinolines retain activity against FLT3-ITD+D835Y double mutants, which render most TKIs (e.g., crenolanib) ineffective .

Tables

Table 1: In Vitro Potency of Selected Aminoisoquinoline Derivatives
Compound IC50 (MV4–11) IC50 (MOLM-14) Selectivity (FLT3/Src)
HSN431 <1 nM <1 nM Dual
HSN356 10 nM 12 nM FLT3-only
Table 2: Resistance Mutation Profiles
Mutation HSN431 Activity Crenolanib Activity
FLT3-ITD Yes Yes
FLT3-D835Y Yes No

Q & A

Q. What are the established synthetic routes for 12b-aminoisoquinoline, and how are intermediates characterized?

Q. How can computational methods predict the electronic properties of 12b-aminoisoquinoline derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra .
  • Validation : Cross-check computed dipole moments with solvent-dependent 1^1H NMR shifts in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory data on 12b-aminoisoquinoline’s biological activity be resolved across studies?

Q. What strategies optimize the selectivity of 12b-aminoisoquinoline-based inhibitors for target enzymes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at C-3/C-4 positions. Test inhibition against isoform panels (e.g., kinase profiling). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinities .
  • Pharmacokinetic Screening : Assess metabolic stability in liver microsomes (e.g., t1/2_{1/2} in human vs. murine) to prioritize candidates with reduced off-target effects .

Q. How do solvent effects influence the reaction kinetics of 12b-aminoisoquinoline derivatization?

Methodological Answer:

  • Kinetic Studies : Monitor reactions via in-situ FTIR or HPLC under varying solvent polarities (e.g., DMSO vs. THF). Calculate rate constants (k) using pseudo-first-order approximations.
  • Transition-State Analysis : Apply Eyring plots to determine entropy (ΔS\Delta S^\ddagger) and enthalpy (ΔH\Delta H^\ddagger) contributions. Correlate with Kamlet-Taft solvent parameters .

Methodological Guidance for Research Design

  • Literature Review : Use SciFinder or Reaxys to compile synthetic protocols and bioactivity data. Exclude non-peer-reviewed sources (e.g., ) .
  • Experimental Reproducibility : Document reagent purity, instrument calibration, and environmental controls. Share raw data in supplementary materials .
  • Data Contradiction Protocol :
    • Identify outliers via Grubbs’ test.
    • Re-examine experimental conditions (e.g., oxygen sensitivity of reactions).
    • Validate hypotheses with orthogonal techniques (e.g., replacing UV detection with LC-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.